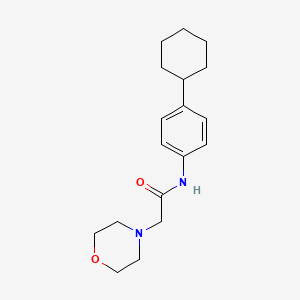

N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide

Description

N-(4-Cyclohexylphenyl)-2-morpholin-4-ylacetamide is a synthetic acetamide derivative characterized by a cyclohexyl-substituted phenyl ring and a morpholine moiety attached to the acetamide backbone. It is synthesized via nucleophilic acylation of 4-cyclohexylaniline with 2-morpholinoacetyl fluoride .

Properties

IUPAC Name |

N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(14-20-10-12-22-13-11-20)19-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZOPWPFPPJILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 4-cyclohexylaniline with 2-morpholinoacetyl chloride under basic conditions. The reaction proceeds through nucleophilic acyl substitution, where the amine group of 4-cyclohexylaniline attacks the carbonyl carbon of 2-morpholinoacetyl chloride, leading to the formation of the desired acetamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogen-substituted derivatives on the aromatic ring.

Scientific Research Applications

N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Molecular Differences

*Piperazinyl analog with a propenyl extension (C27H35N3O).

Physicochemical and Functional Implications

Lipophilicity and Solubility: The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to fluorophenyl (logP ~2.1) or aminomethylphenyl (logP ~1.8) analogs . This enhances membrane permeability but may reduce aqueous solubility. Piperazinyl derivatives (e.g., C₂₇H₃₅N₃O) exhibit intermediate logP values (~3.0) due to the polar piperazine nitrogen atoms .

Hydrogen-Bonding and Bioavailability: Morpholine-containing compounds (e.g., target compound, fluorophenyl analog) have a single oxygen atom capable of hydrogen bonding. The aminomethyl group in C₁₃H₁₉N₃O₂ introduces a primary amine, significantly enhancing polarity and solubility .

Fluorine’s electron-withdrawing nature (e.g., ) may stabilize the aromatic ring but reduce electron density at the acetamide nitrogen, altering reactivity.

Biological Activity

N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a nucleophilic acyl substitution reaction between 4-cyclohexylaniline and 2-morpholinoacetyl chloride under basic conditions. This process leads to the formation of the desired acetamide product with specific structural features that contribute to its biological activity.

Chemical Structure:

- Molecular Formula: C17H24N2O2

- Molecular Weight: 288.39 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential utility as an antimicrobial agent. For instance, it has shown inhibitory effects against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study evaluating its effects on cancer cell lines, this compound exhibited cytotoxicity towards several types of cancer cells, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A recent study assessed the compound's effects on MCF-7 breast cancer cells. Treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% after 48 hours), indicating its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical pathways:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes related to cell wall synthesis in bacteria and pathways involved in tumor growth.

- Receptor Modulation: It could also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(4-cyclohexylphenyl)acetamide | Lacks morpholine ring | Limited antimicrobial activity |

| 2-(4-cyclohexylphenyl)propionic acid | Contains carboxylic acid group | Anti-inflammatory properties |

| 4-cyclohexylaniline | Parent amine compound | Moderate antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.